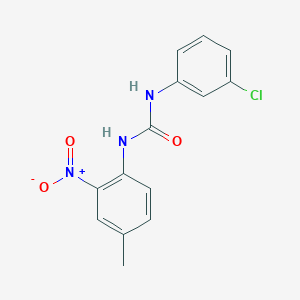
N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea, also known as CMNU, is a chemical compound that has been widely used in scientific research. CMNU is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in signal transduction pathways.
Mechanism of Action
N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea acts as a competitive inhibitor of PKC by binding to the active site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on cellular processes. The inhibition of PKC activity by N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The inhibition of PKC activity by N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea has been shown to have a wide range of biochemical and physiological effects. N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea has been shown to inhibit cell proliferation in a number of different cell types, including cancer cells. Additionally, N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea in lab experiments is its specificity for PKC. N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea has been shown to be a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in cellular processes. However, one limitation of using N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea is that it can be toxic to cells at high concentrations. Careful attention must be paid to the concentration of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea used in experiments to ensure that it does not have toxic effects on cells.
Future Directions
There are many potential future directions for research on N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea. One area of research could focus on the development of new analogs of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea with improved specificity and potency for PKC. Additionally, research could focus on the use of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea as a therapeutic agent for the treatment of cancer. Finally, research could focus on the role of PKC in other cellular processes, such as inflammation and immune responses, and the potential use of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea as a tool to study these processes.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea involves the reaction of 3-chloroaniline with 4-methyl-2-nitroaniline in the presence of phosgene and triethylamine. The resulting product is then treated with urea to yield N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea. The synthesis of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea is a multistep process that requires careful attention to detail and precise measurements.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea has been extensively used in scientific research as a tool to study the role of PKC in signal transduction pathways. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)urea can help researchers better understand the mechanisms underlying these processes.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-5-6-12(13(7-9)18(20)21)17-14(19)16-11-4-2-3-10(15)8-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZQGDSGDDXRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide](/img/structure/B5225779.png)
![3-(2-fluorophenyl)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5225793.png)
![(3aS*,5S*,9aS*)-5-[4-(4-hydroxy-1-butyn-1-yl)phenyl]-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5225801.png)
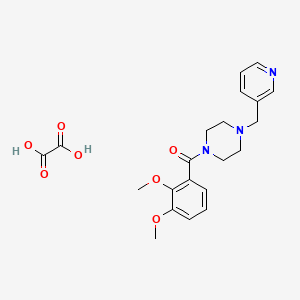
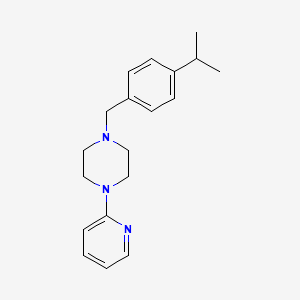
![4-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5225830.png)
![N~1~-ethyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225849.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]cyclopentanamine](/img/structure/B5225866.png)
![4-[3-(1-piperidinyl)butyl]phenol](/img/structure/B5225880.png)
![1-{[benzyl(ethyl)amino]methyl}-2-naphthol](/img/structure/B5225882.png)
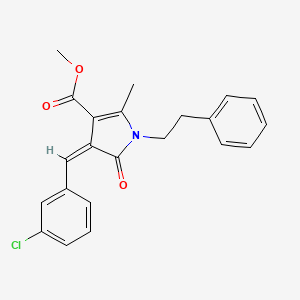
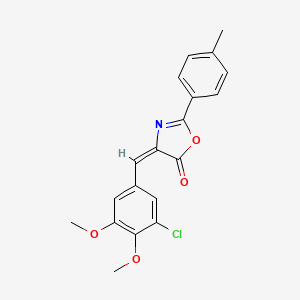
![1-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225896.png)